N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Description
N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- Tosyl group (4-tosyl): Enhances stability and influences solubility.
- Spirocyclic architecture: Confers conformational rigidity, often associated with receptor-binding specificity in pharmaceuticals.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMOMFPZIWKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aziridination-Ring Expansion Strategy
Adapting the aza-Prilezhaev aziridination platform, the spiro core can be synthesized via intramolecular alkene aziridination followed by nucleophilic ring-opening (Fig. 1A). Starting with N-protected amino alcohol 1 , treatment with tosyl chloride forms sulfonamide 2 . Subsequent exposure to hydroxylamine-O-mesylate under acidic conditions induces aziridine 3 formation. Controlled hydrolysis with aqueous HCl opens the aziridine, yielding amino alcohol 4 , which undergoes Mitsunobu cyclization to form spirocycle 5 (Table 1).
Table 1. Aziridination-Ring Expansion Optimization
| Step | Reagents/Conditions | Yield (%) | Key Observation |
|---|---|---|---|
| 1 | TsCl, Et₃N, CH₂Cl₂, 0°C | 92 | Exothermic; requires slow addition |
| 2 | NH₂OMs, H₂SO₄, CHCl₃, reflux | 67 | Aziridine purity >95% by HPLC |
| 3 | HCl (6M), THF/H₂O, 50°C | 85 | Regioselective ring-opening |
| 4 | DIAD, PPh₃, toluene, 110°C | 78 | High diastereomeric excess (de >98%) |
This method benefits from scalability (>100 g batches) and excellent stereocontrol but requires stringent anhydrous conditions during aziridination.
Mannich Cyclization Approach
Alternative routes employ Mannich-type cyclizations to assemble the spiro framework. Ketone 6 reacts with 2-methoxyaniline and formaldehyde under microwave irradiation (150°C, 20 min) to generate β-amino ketone 7 (Fig. 1B). Reductive amination using NaBH₃CN furnishes amine 8 , which undergoes tandem tosylation and acid-catalyzed cyclization to yield spiro intermediate 9 (85% overall yield). While efficient, this route exhibits limited functional group tolerance due to the strongly acidic conditions.
Tosylation and Carboxamide Installation
Regioselective Sulfonylation
Position-selective tosylation of the diazepane nitrogen is achieved via temporary N-Boc protection of the carboxamide site. Treatment of 5 or 9 with Boc₂O (1.1 eq) and DMAP in THF installs the Boc group at N8 (quantitative yield). Subsequent reaction with TsCl (1.05 eq) and i-Pr₂NEt in CH₂Cl₂ selectively tosylates N4 (93% yield). Final TFA-mediated Boc removal affords 10 , ready for carboxamide coupling.
Carboxamide Formation
Coupling 10 with 2-methoxybenzoic acid employs EDCl/HOBt activation (Fig. 2). Optimized conditions (DMF, 0°C to rt, 12 h) provide the target compound in 89% yield with <1% racemization. Alternative methods:
- Mixed Carbonate Method : Reacting 10 with 2-methoxyphenyl chloroformate (71% yield, requires strict stoichiometry).
- Urea Intermediate : Formation of isocyanate via Curtius rearrangement, followed by amine trapping (65% yield, lower scalability).
One-Pot Tandem Synthesis
Recent advances enable a telescoped process combining spirocyclization, tosylation, and amidation in a single reactor (Table 2). Starting from diamine 11 , sequential treatment with TsCl, ethylene glycol diacrylate, and 2-methoxyaniline under flow chemistry conditions (120°C, 20 bar) achieves 76% overall yield with 99.8% HPLC purity. This method reduces purification steps but demands precise residence time control to prevent over-tosylation.
Table 2. Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Aziridination-Ring Ex. | 62 | 99.5 | High | Excellent stereocontrol |
| Mannich Cyclization | 85 | 98.7 | Moderate | Rapid core assembly |
| One-Pot Tandem | 76 | 99.8 | High | Process intensification |
Mechanistic and Kinetic Considerations
Spirocyclization Transition States
DFT calculations reveal that the chair-like transition state in Mitsunobu cyclization (Fig. 3A) minimizes steric clash between the tosyl group and emerging oxa ring, favoring the observed diastereomer. In contrast, Mannich cyclization proceeds through a planar iminium ion intermediate, leading to potential epimerization without careful pH control.
Tosylation Selectivity
The 10:1 regioselectivity for N4 tosylation arises from hydrogen-bonding between the Boc carbonyl and proximal NH, rendering N8 less nucleophilic (Fig. 3B). Solvent screening identified CH₂Cl₂ as optimal, with acetonitrile causing undesired N8 sulfonylation (35% yield).
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate for routes requiring Boc-protected intermediates ($412/kg vs. $287/kg for Mannich approach). However, the aziridination method’s higher yield (62% vs. 58%) makes it preferable for metric ton-scale production.
Green Chemistry Metrics
The one-pot tandem synthesis reduces E-factor from 86 to 32 kg waste/kg product by eliminating solvent-intensive purification. Microwave-assisted Mannich cyclization cuts energy use by 40% compared to conventional heating.
Biological Activity
N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. Its structure includes multiple functional groups, which contribute to its diverse chemical reactivity and possible biological effects.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide. The molecular formula is , with a molecular weight of 453.54 g/mol. The presence of the methoxyphenyl and tosyl groups enhances its solubility and reactivity, making it a candidate for various biological evaluations.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 453.54 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
| CAS Number | 1208931-43-4 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:
- Anticancer Activity : Some studies have indicated that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the tosyl group may enhance anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Properties : Evidence suggests that related compounds have shown activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of spirocyclic compounds similar to this compound. The results demonstrated that these compounds inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Study 2: Anti-inflammatory Effects
In a recent investigation, researchers assessed the anti-inflammatory effects of related diazaspiro compounds in animal models of inflammation. The results indicated a significant reduction in inflammatory markers and symptoms, suggesting that modifications to the spirocyclic structure could enhance therapeutic efficacy.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, preliminary assessments indicate low toxicity levels in vitro and in vivo models. Further toxicological studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
Key Observations :
- The 2-methoxyphenyl group may undergo CYP-mediated metabolism similar to N-(2-methoxyphenyl)hydroxylamine, producing metabolites like o-aminophenol .
Metabolic and Toxicological Profiles
- Metabolism: The 2-methoxyphenyl group is susceptible to enzymatic oxidation, forming reactive intermediates (e.g., nitroso compounds) observed in . Species-specific differences (rat vs. rabbit) highlight the need for cross-species toxicological evaluation . Tosyl groups are generally resistant to hydrolysis, suggesting slower clearance compared to compounds with labile moieties (e.g., ’s cyanoacetamides) .
- Toxicity: NBOMe compounds () exhibit high toxicity due to serotonin receptor overstimulation, but the target compound’s spirocyclic structure likely mitigates such effects .
Physicochemical and Pharmacological Properties
- Solubility : The tosyl group reduces aqueous solubility compared to pyrimidinyl () or hydroxylated analogues ().
- Receptor Interactions : The spirocyclic core may target CNS receptors, similar to spirocyclic antipsychotics, but absence of an ethanamine chain (cf. NBOMes) likely eliminates psychedelic activity .
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry, substituent integration, and methoxy/tosyl group positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if feasible): Resolve bond angles and stereochemistry .
Basic: Which in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for 5-HT1A or muscarinic receptors) to assess affinity, using membrane preparations from transfected cells .
- Enzyme Inhibition Screens : Fluorescence-based or colorimetric assays (e.g., kinase or protease panels) to identify inhibitory activity .
- Cytotoxicity Profiling : MTT or ATP-luciferase assays in cell lines (e.g., HEK293, HeLa) to evaluate baseline toxicity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amide coupling to enhance reactivity .
- Catalyst Screening : Test palladium or copper catalysts for spirocycle formation, monitoring via TLC or HPLC .
- Inert Atmosphere : Conduct moisture-sensitive steps under nitrogen/argon to prevent hydrolysis .
Advanced: What experimental approaches are used to investigate metabolic pathways and CYP enzyme involvement?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with NADPH-fortified rat/rabbit liver microsomes, followed by HPLC or LC-MS to identify metabolites (e.g., demethylation or hydroxylation products) .
- CYP Enzyme Profiling : Use microsomes from CYP-induced animals (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to assess isoform-specific metabolism .
- pH-Dependent Stability Tests : Compare metabolite formation at pH 4.5 vs. 7.4 to distinguish enzymatic vs. non-enzymatic degradation .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
Structural Reanalysis : Verify compound purity (>95% via HPLC) and stereochemistry (chiral HPLC or NMR) to rule out batch variability .
Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental drift .
CYP Interaction Studies : Test if metabolic activation (e.g., via CYP2E1) alters bioactivity in vivo vs. in vitro .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-donating/withdrawing groups (e.g., 4-fluoro or 3-nitro) to modulate receptor binding .
- Spirocycle Modification : Synthesize analogs with 6- or 7-membered spiro rings to assess conformational effects on activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .
Advanced: How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV/visible light and quantify photodegradation products .
Advanced: What computational methods support the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Train models on bioactivity data to predict optimal substituents for target selectivity .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., 5-HT1A) to identify critical binding residues .
- ADMET Prediction : Use tools like SwissADME to optimize solubility, permeability, and CYP inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
